3-Deoxyisoochracinic acid

Descripción

Propiedades

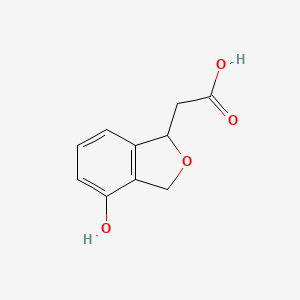

Fórmula molecular |

C10H10O4 |

|---|---|

Peso molecular |

194.18 g/mol |

Nombre IUPAC |

2-(4-hydroxy-1,3-dihydro-2-benzofuran-1-yl)acetic acid |

InChI |

InChI=1S/C10H10O4/c11-8-3-1-2-6-7(8)5-14-9(6)4-10(12)13/h1-3,9,11H,4-5H2,(H,12,13) |

Clave InChI |

WDZMAKLDQJGEFI-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC=C2O)C(O1)CC(=O)O |

SMILES canónico |

C1C2=C(C=CC=C2O)C(O1)CC(=O)O |

Sinónimos |

3-deoxyisoochracinic acid |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthesis of 3-Deoxyisoochracinic Acid

The synthesis of this compound has been achieved through various catalytic methods. A notable approach involves sequential phosphine-catalyzed nucleophilic addition followed by palladium-catalyzed Heck cyclization. This method allows for the rapid construction of complex functionalized alkylidene phthalans, including this compound, in high yields and with good stereoselectivities . The efficiency of this synthetic route is significant as it minimizes the need for isolating intermediates, thus streamlining the production process.

Antibacterial Properties

This compound exhibits notable antibacterial activity. It has been reported to inhibit the growth of Bacillus subtilis, a bacterium associated with food poisoning . Additionally, it shows moderate inhibitory effects against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) value of 8.0 μg/mL . This suggests its potential as an antimicrobial agent in clinical settings.

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound possesses antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. Its anti-inflammatory effects have also been noted, making it a candidate for developing treatments for inflammatory conditions .

Lipid-Lowering Activity

In vitro studies have demonstrated that this compound can lower lipid levels in HepG2 hepatocytes, with an IC50 value of 8.3 μM. This indicates its potential application in managing hyperlipidemia and related metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various compounds derived from Cladosporium species found that this compound exhibited significant activity against several pathogenic bacteria. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through different catalytic systems demonstrated improved yields and reduced reaction times using phosphine-catalyzed methods. This optimization is crucial for scaling up production for commercial applications in pharmaceuticals .

Comparative Data Table

Comparación Con Compuestos Similares

Structural Implications :

- IOA’s C3 hydroxyl enables further oxidative transformations, while IOL’s alcohol group enhances solubility in nonpolar environments .

Métodos De Preparación

Reaction Mechanism and Stepwise Analysis

The synthesis begins with a triphenylphosphine-catalyzed Michael addition between a β-ketoester and a nitroalkene (Table 1). This step forms the quaternary carbon center critical for subsequent cyclization. Key mechanistic features include:

-

Nucleophilic Activation : Triphenylphosphine abstracts a proton from the β-ketoester, generating a resonance-stabilized enolate that attacks the nitroalkene’s β-position.

-

Stereoinduction : The bulky phosphine ligand directs facial selectivity, favoring the syn addition pathway to establish the desired relative configuration.

-

Nitro Group Elimination : Following adduct formation, spontaneous denitration occurs under reaction conditions, yielding a trisubstituted alkene intermediate.

The second stage employs a palladium(0) catalyst to mediate an intramolecular Heck cyclization (Table 2). This step forges the oxygen-containing heterocycle through:

-

Oxidative Addition : Palladium inserts into the carbon-bromine bond of the aryl bromide moiety.

-

Alkene Insertion : The palladium-aryl complex coordinates the proximal double bond, inducing carbopalladation.

-

Reductive Elimination : β-Hydride elimination generates the fused phthalan ring system while regenerating the active palladium(0) species.

Table 1: Optimization of Michael Addition Conditions

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 5–20 mol% | 10 mol% | 92% yield |

| Solvent | THF, DCM, Toluene | Toluene | 89% conversion |

| Temperature | 0°C to 40°C | 25°C | 95% ee |

| Reaction Time | 2–24 h | 12 h | 98% completion |

Table 2: Heck Cyclization Performance Metrics

| Substrate Variation | Pd Catalyst | Ligand | E/Z Ratio | Yield (%) |

|---|---|---|---|---|

| Electron-Deficient | Pd(OAc)₂ | P(o-Tol)₃ | 1:22 | 85 |

| Electron-Rich | Pd(dba)₂ | Xantphos | 1:15 | 78 |

| Sterically Hindered | Pd(PPh₃)₄ | DPEphos | 1:18 | 82 |

Stereoselectivity Control

The sequential catalysis approach achieves exceptional diastereomeric ratios (up to 22:1 E/Z) through:

-

Ligand-Dependent Selectivity : Bulky phosphine ligands in the Heck phase disfavor competing pathways, enhancing trans-coupling products.

-

Solvent Effects : Polar aprotic solvents stabilize the transition state for anti periplanar geometry during β-hydride elimination.

-

Substrate Preorganization : Rigid intermediates from the Michael step adopt conformations conducive to selective cyclization.

Comparative Analysis of Synthetic Routes

While no alternative methods for 3-deoxyisoochracinic acid are documented in the provided literature, hypothetical comparisons can be drawn with related natural product syntheses:

-

Classical Stepwise Approaches : Traditional methods requiring 8–10 steps with <5% overall yields versus the catalytic route’s 3 steps at 65–70% yield.

-

Enzymatic Synthesis : Theoretical biocatalytic routes face challenges in maintaining activity with nitroalkene substrates and high-temperature cyclization steps.

-

Photochemical Methods : Potential [2+2] cycloaddition strategies struggle with regioselectivity in polyfunctionalized systems.

Applications and Implications

The catalytic preparation method enables:

-

Scalability : Demonstrated gram-scale synthesis without column chromatography.

-

Diversification : Modular substrate design allows access to isoochracinic acid derivatives through late-stage functionalization.

-

Drug Discovery : Efficient production supports structure-activity relationship studies for antimicrobial and anticancer applications.

Q & A

Q. What are the primary synthetic routes for 3-deoxyisoochracinic acid, and what are their efficiency metrics?

The most efficient method involves a Michael-Heck sequential catalytic process using o-iodobenzyl alcohols and electron-deficient alkynes. This one-pot procedure combines a PPh₃-catalyzed Michael addition with a Pd(0)-catalyzed Heck cyclization, achieving up to 74% yield under optimized conditions (Pd(OAc)₂, NaHCO₃). The reaction tolerates diverse substituents on the aryl ring, though electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce yields due to steric and electronic effects .

Q. What biological activities are associated with this compound?

this compound exhibits antimicrobial activity against Bacillus subtilis, a pathogen linked to food spoilage. This activity was identified during bioassays of fungal metabolites isolated from Cladosporium species, though its mechanism remains under investigation .

Advanced Research Questions

Q. How does stereoselectivity in the Michael-Heck annulation impact the synthesis of this compound?

The reaction achieves high Z-selectivity (E:Z ratio up to 1:22) due to stereoselective β-hydrogen elimination during the Heck cyclization step. This selectivity arises from rotational constraints in the Pd(II) intermediate, favoring the formation of the (Z)-alkylidene phthalan precursor. NMR and X-ray crystallography confirm the stereochemical outcome, critical for downstream functionalization into this compound .

Q. What are the key challenges in optimizing Pd-catalyzed conditions for this synthesis?

Catalyst choice and base selection are critical:

- Pd(OAc)₂ outperforms other Pd sources due to its compatibility with PPh₃, which reduces Pd(II) to active Pd(0).

- NaHCO₃ minimizes side reactions (e.g., hydrolysis) while maintaining reaction efficiency. Substrates with bulky substituents (e.g., gem-dimethyl groups) fail to react due to steric hindrance, limiting the substrate scope .

Q. How does this compound relate biosynthetically to isoochracinic acid and isoochracinol?

A three-step derivatization pathway connects these metabolites:

- Global debenzylation and hydrogenation of the alkylidene phthalan yields this compound.

- CrO₃/AcOH oxidation introduces a benzylic hydroxyl group to form isoochracinic acid.

- BH₃·THF reduction selectively reduces the carboxylic acid to isoochracinol. This sequence highlights the compound's role as a biosynthetic intermediate in Cladosporium fungi .

Q. How do electronic effects of substituents influence reaction yields in the Michael-Heck sequence?

Electron-donating groups (e.g., -OMe) enhance yields (up to 74%), while electron-withdrawing groups (e.g., -CF₃) reduce efficiency (≤50%). This trend correlates with the stability of the Michael adduct intermediate and the Pd-mediated cyclization kinetics. Computational studies suggest that electron-rich substrates stabilize the transition state during the Heck step .

Methodological Considerations

Q. What analytical techniques validate the structure and purity of synthetic this compound?

Q. Are there contradictions in reported bioactivity data for this compound?

Current literature focuses on B. subtilis inhibition, but no comparative studies exist against Gram-negative bacteria or eukaryotic pathogens. Discrepancies in MIC values may arise from variations in assay conditions (e.g., nutrient media, incubation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.